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Compound of Interest

Compound Name: CCT018159

Cat. No.: B1684014 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Heat shock protein 90 (Hsp90)

inhibitor, CCT018159, with other prominent Hsp90 inhibitors. We delve into its specificity for

Hsp90 over other kinases, supported by available experimental data and detailed

methodologies for key validation assays.

Introduction to CCT018159
CCT018159 is a small molecule inhibitor of the molecular chaperone Hsp90. It binds to the N-

terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity, a critical step in the

chaperone's function. This disruption leads to the misfolding and subsequent degradation of a

wide array of Hsp90 client proteins, many of which are crucial for cancer cell survival and

proliferation, including various protein kinases.

Quantitative Comparison of Hsp90 Inhibitors
The following table summarizes the inhibitory activity of CCT018159 and two other well-

characterized Hsp90 inhibitors, NVP-AUY922 (Luminespib) and Ganetespib (STA-9090),

against Hsp90. It is important to note that a comprehensive kinase selectivity profile for

CCT018159 against a broad panel of kinases is not publicly available. While it has been

reported that CCT018159 inhibits a panel of 20 commonly studied kinases only at much higher

concentrations, specific IC50 values are not available.
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Inhibitor Target IC50/Kᵈ Selectivity Notes

CCT018159 Hsp90β (human) IC50 = 3.2 µM

Selective over Hsp72

and topoisomerase II.

Reported to inhibit a

panel of 20 kinases at

much higher

concentrations

(specific data not

available).

Hsp90 (yeast) IC50 = 6.6 µM

NVP-AUY922

(Luminespib)
Hsp90α IC50 = 13 nM

Potent pan-Hsp90

inhibitor.

Hsp90β IC50 = 21 nM

Ganetespib (STA-

9090)
Hsp90 IC50 in low nM range

Potent pan-Hsp90

inhibitor. Has been

shown to inhibit some

kinases, such as

CDK1, as a

downstream

consequence of

Hsp90 inhibition.

Note: The lack of a publicly available, comprehensive kinome scan for CCT018159 limits a

direct, quantitative comparison of its kinase selectivity against NVP-AUY922 and Ganetespib.

Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of

inhibitor specificity.

Hsp90 ATPase Inhibition Assay
This biochemical assay measures the ability of an inhibitor to block the ATP hydrolysis activity

of Hsp90.
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Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP

hydrolysis by Hsp90. A common method involves a malachite green-based colorimetric

detection of Pi.

Protocol:

Reaction Setup: In a 96-well plate, combine recombinant human Hsp90 protein (e.g., 2-4 µ

g/well ) with an assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂).

Inhibitor Addition: Add varying concentrations of CCT018159 or other test compounds

(typically in DMSO, with final DMSO concentration ≤1%) to the wells. Include a vehicle

control (DMSO only).

Initiation of Reaction: Add ATP to a final concentration that is near the Km for Hsp90 (e.g.,

300 µM) to initiate the reaction.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes), ensuring the

reaction is in the linear range.

Detection: Stop the reaction and detect the generated phosphate. For the malachite green

assay, add the malachite green reagent, incubate for 15-20 minutes at room temperature,

and then measure the absorbance at a wavelength of 620-650 nm.

Data Analysis: Construct a dose-response curve by plotting the percentage of Hsp90 ATPase

activity against the logarithm of the inhibitor concentration. Calculate the IC50 value using a

suitable nonlinear regression model.

Kinase Selectivity Profiling (General Protocol)
Kinase selectivity is often assessed by screening the compound against a large panel of

purified kinases. The KINOMEscan™ platform is a widely used example of a binding assay-

based approach.

Principle: This assay is based on a competitive binding format where the ability of a test

compound to displace a ligand from the active site of a kinase is measured.

General Workflow:
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Kinase Preparation: A large panel of human kinases is expressed, typically as fusions with a

DNA tag.

Ligand Immobilization: A broadly active kinase inhibitor is immobilized on a solid support.

Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand in

the presence of the test compound (e.g., CCT018159) at a fixed concentration.

Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the

DNA tag. A lower amount of bound kinase indicates stronger competition by the test

compound.

Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A

lower percentage indicates a stronger interaction between the compound and the kinase.

From this, dissociation constants (Kᵈ) or percentage inhibition values can be derived to

create a selectivity profile.
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Conclusion
CCT018159 is a valuable research tool for studying the cellular functions of Hsp90. Its

inhibitory action on Hsp90 ATPase activity leads to the degradation of client proteins, many of

which are kinases critical for cancer cell signaling. While it is reported to be selective for Hsp90

over some other ATP-dependent enzymes, a comprehensive kinase selectivity profile is

necessary for a complete understanding of its off-target effects. The methodologies and

comparative data presented in this guide provide a framework for researchers to evaluate the

specificity and potential applications of CCT018159 in their studies. Further head-to-head

kinase panel screening of CCT018159 against other Hsp90 inhibitors would be highly valuable

to the scientific community.

To cite this document: BenchChem. [CCT018159: A Comparative Guide to Hsp90 Inhibition
and Kinase Specificity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684014#validating-cct018159-specificity-for-hsp90-
over-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684014?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

